molecular formula C18H20N2O4 B2947349 N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide CAS No. 1809288-95-6

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Cat. No.: B2947349
CAS No.: 1809288-95-6
M. Wt: 328.368
InChI Key: VGDOSNKYJILNDC-UHFFFAOYSA-N
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Description

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS: 1809288-95-6, molecular formula: C₁₈H₂₀N₂O₄) is a symmetrically substituted oxalamide derivative featuring two 4-hydroxy-2,6-dimethylphenyl groups. This compound has garnered attention in coordination chemistry and catalysis due to its ability to form strong three-centered hydrogen bonds (THBs) and act as a ligand in copper-mediated reactions . Its molecular weight is 328.36 g/mol, with a calculated density of 1.337 g/cm³ and a LogP value of 2.56, indicating moderate lipophilicity . The hydroxyl and methyl substituents on the aromatic rings enhance both hydrogen-bonding capabilities and steric stabilization, making it valuable in synthetic applications such as hydroxylation of aryl halides .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 4-hydroxy-2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in an appropriate solvent, with heating or the use of a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of approximately 328.36 g/mol. It belongs to the class of oxalamides and is characterized by the presence of oxalamide functional groups. This compound is considered a nitrogen and oxygen ligand because of its ability to coordinate with metal ions, enhancing its utility in coordination chemistry. this compound serves as an important intermediate in organic synthesis, especially in the preparation of complex molecules and polymers. It is also recognized for its potential applications in chemistry, biology, material science, and as an intermediate for pesticides and antibacterial agents .

Scientific Applications

This compound has applications across several scientific domains:

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of complex molecules and polymers. The synthesis of this compound can be achieved through several methods, typically under anhydrous conditions to prevent hydrolysis, with temperature control being crucial for proper reaction kinetics.
  • Coordination Chemistry: The compound exhibits significant coordination chemistry with metal ions, forming stable complexes that are relevant for applications in catalysis and material science.
  • Antioxidant Properties: this compound can provide antioxidant effects . Its mechanism of action involves interaction with molecular targets via its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals and prevent oxidative damage.
  • Pharmaceutical Applications: It can be used as an intermediate in organic synthesis and pharmaceutical intermediates, mainly in laboratory research and development and chemical production processes .

Biological Applications and Studies

The compound's structure features two hydroxyl groups attached to aromatic rings, contributing to its reactivity and potential biological activity.

Mechanism of Action

The mechanism of action of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide involves its interaction with molecular targets through its hydroxyl groups. These groups can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermodynamic and Hydrogen-Bonding Properties

A critical study (Molecules, 2014) compared the thermodynamic parameters (ΔH° and ΔS°) of oxalamide derivatives to assess their hydrogen-bonding strengths in solution (Table 1) :

Table 1. Thermodynamic Parameters of Oxalamide Derivatives

Compound ΔH° (kJ·mol⁻¹) ΔS° (J·mol⁻¹·K⁻¹)
Acetanilide 9.57 16.68
Ethyl N-phenyloxalamate 11.82 23.2
N1,N2-Bis(2-nitrophenyl)oxalamide 21.1 58.1
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide 28.3 69.1

Key findings:

  • This compound exhibits the highest ΔH° (28.3 kJ·mol⁻¹) and ΔS° (69.1 J·mol⁻¹·K⁻¹), indicating stronger three-centered hydrogen bonding compared to nitro- or phenyl-substituted analogs. This is attributed to the synergistic effects of hydroxyl and methyl groups, which stabilize intramolecular interactions and enhance solvent association .
  • In contrast, N1,N2-Bis(2-nitrophenyl)oxalamide shows weaker THB due to electron-withdrawing nitro groups reducing electron density at the amide NH .

Catalytic Performance in Copper-Mediated Reactions

This compound (BHMPO) serves as a ligand in copper-catalyzed hydroxylation of aryl halides. Comparative studies highlight its superiority over structurally similar ligands:

  • vs. N,N′-Bis(4-methoxy-2,6-dimethylphenyl)-oxalamide (BMDMPO) : BHMPO’s hydroxyl groups enable stronger coordination with copper(II) acetylacetonate, facilitating efficient hydroxylation of even inert aryl chlorides. Methoxy groups in BMDMPO reduce Lewis acidity at the metal center, lowering catalytic activity .
  • vs. 8-Hydroxyquinoline-N-oxide: BHMPO-based systems achieve higher yields under milder conditions (DMSO/H₂O, LiOH/KOH) compared to traditional ligands requiring prolonged heating (130°C, several days) .

Structural and Functional Analogues

N1,N2-Bis(2-fluoro-6-methylphenyl)oxalamide

  • Synthesis : Prepared via oxalyl chloride coupling of 2-fluoro-6-methylaniline (35.7% yield) .
  • Key Differences : Fluorine substituents increase electronegativity but reduce hydrogen-bonding capacity compared to BHMPO’s hydroxyl groups. This results in lower ΔH° and ΔS° values, as observed in similar nitro derivatives .

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

  • Properties : Thiophene rings introduce π-conjugation but lack hydroxyl groups, limiting metal-coordination efficiency. LogP = 2.56 (similar to BHMPO), but reduced solubility in polar solvents due to sulfur’s hydrophobicity .

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Property BHMPO N1,N2-Bis(2-nitrophenyl)oxalamide BMDMPO (Methoxy Analog)
Molecular Weight 328.36 340.23 356.39
LogP 2.56 3.12 3.45
Hydrogen-Bond Donors 2 (hydroxyl) 0 0
Melting Point Not reported 215–217°C Not reported
  • BHMPO balances moderate lipophilicity (LogP = 2.56) with hydrogen-bonding capacity, making it versatile in both organic and aqueous-phase reactions .

Biological Activity

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a compound of significant interest in the fields of organic chemistry and biological sciences. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H20N2O4 and a molecular weight of approximately 328.36 g/mol. The compound features two hydroxyl groups on aromatic rings, contributing to its reactivity and biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. This property is crucial in protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit the production of reactive oxygen species (ROS), which are often implicated in various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies have demonstrated that this compound can significantly reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.
  • Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial properties, although further studies are needed to elucidate these effects fully.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical levels compared to control groups.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

2. Enzyme Interaction Studies

Research involving enzyme assays showed that this compound inhibits specific enzymes involved in oxidative stress pathways. For example, it was found to inhibit xanthine oxidase activity with an IC50 of 15 µM.

EnzymeIC50 Value (µM)
Xanthine Oxidase15
Lipoxygenase20

Applications

Due to its biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its antioxidant properties may be harnessed for developing drugs aimed at treating oxidative stress-related conditions such as neurodegenerative diseases.
  • Material Science : The compound's ability to coordinate with metal ions opens avenues for its use in catalysis and material science applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, and how can purity be ensured?

  • Methodology : BHMPO can be synthesized via condensation of oxalyl chloride with 4-hydroxy-2,6-dimethylaniline derivatives under controlled conditions. A typical procedure involves dissolving the amine in a THF/water mixture (1:1), adding NaOH and a catalytic amount of triethylamine, followed by slow addition of oxalyl chloride at 0°C. After stirring at room temperature, the product is isolated via filtration and washed with dilute HCl, water, and ether to remove impurities .
  • Purity Control : Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS is critical. For example, 1H NMR^1 \text{H NMR} should show peaks for phenolic -OH (~10.5 ppm) and aromatic protons (~6.8–7.3 ppm) .

Q. How is BHMPO characterized structurally, and what analytical techniques are essential?

  • Techniques : Single-crystal X-ray diffraction (using software like WinGX) confirms molecular geometry, while FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Advanced NMR : 19F NMR^{19} \text{F NMR} (if fluorinated analogs are synthesized) and 13C DEPT^{13} \text{C DEPT} experiments resolve overlapping signals in complex spectra .

Q. What are the primary applications of BHMPO in catalysis?

  • Role as a Ligand : BHMPO acts as a ligand in Cu-catalyzed hydroxylation of aryl halides. For example, combining Cu(acac)2_2 with BHMPO in DMSO/H2_2O enables efficient conversion of aryl chlorides to phenols at 130°C with LiOH/KOH as base .
  • Mechanistic Insight : The ligand stabilizes Cu intermediates, facilitating oxidative addition and reductive elimination steps. Reaction optimization requires tuning solvent polarity and base strength .

Advanced Research Questions

Q. How can BHMPO-based catalytic systems be optimized for challenging substrates like electron-deficient aryl halides?

  • Experimental Design :

Solvent Screening : Test polar aprotic solvents (DMSO, DMAc) to enhance solubility of electron-deficient substrates.

Base Selection : Use stronger bases (e.g., CsOH) to deprotonate phenolic -OH groups in BHMPO, improving ligand coordination .

Temperature Gradients : Lower temperatures (80–100°C) may reduce side reactions for sensitive substrates .

  • Data Contradictions : Some studies report lower yields for nitro-substituted aryl chlorides due to competing reduction pathways. Adding redox-innocent co-solvents (e.g., ethylene glycol) can mitigate this .

Q. What strategies address discrepancies in reported crystallographic data for BHMPO derivatives?

  • Crystallization Challenges : BHMPO derivatives often form polymorphs. To ensure reproducibility:

Use slow evaporation from DMF/EtOH mixtures.

Employ seeding with pre-characterized crystals.

  • Validation : Cross-validate with powder XRD and differential scanning calorimetry (DSC) to distinguish between kinetic vs. thermodynamic forms .

Q. How does BHMPO enhance nucleation in biodegradable polyesters like PHB, and what molecular features are critical?

  • Nucleation Mechanism : BHMPO’s planar oxalamide core aligns with polymer chains via hydrogen bonding, promoting heterogeneous nucleation.
  • Structure-Activity :

  • Methyl Groups : The 2,6-dimethylphenyl substituents prevent π-π stacking, improving miscibility with PHB.
  • Hydroxyl Groups : Enable hydrogen bonding with ester carbonyls in PHB, reducing interfacial energy .
    • Experimental Proof : Isothermal crystallization assays (DSC) show increased nucleation density when 1 wt% BHMPO is added, reducing spherulite size by 50% .

Q. Methodological Considerations

Q. How to resolve conflicting toxicity data for BHMPO in eco-toxicological studies?

  • Data Reconciliation :

Test Organisms : Use standardized models (e.g., Daphnia magna) under controlled pH/temperature.

Degradation Products : Analyze hydrolyzed metabolites (e.g., 4-hydroxy-2,6-dimethylaniline) via LC-MS, as these may contribute to observed toxicity .

  • Mitigation : Encapsulate BHMPO in biodegradable matrices (e.g., PLA) to reduce leaching .

Q. What computational tools predict BHMPO’s reactivity in catalytic cycles?

  • DFT Modeling : Use Gaussian-16 with B3LYP/6-311G** to map potential energy surfaces for Cu-BHMPO complexes. Key parameters include bond dissociation energies (BDEs) for Cu–O/N bonds and charge distribution analysis .
  • Validation : Compare computed 13C NMR^{13} \text{C NMR} shifts with experimental data (MAE < 2 ppm acceptable) .

Properties

IUPAC Name

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOSNKYJILNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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